molecular formula C7H9N5O B11911894 1,7-Dimethylguanine CAS No. 26758-00-9

1,7-Dimethylguanine

Cat. No.: B11911894
CAS No.: 26758-00-9
M. Wt: 179.18 g/mol
InChI Key: TUUZAYXHOVBKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethylguanine is a methylated derivative of the nucleobase guanine, serving as a critical model compound in biochemical and pharmaceutical research. This modified purine is structurally analogous to naturally occurring modified nucleobases, such as those found in the 5' cap of eukaryotic mRNA (m7GpppG) and in specific tRNA positions . Its primary research value lies in its altered chemical properties compared to guanine; methylation at the N7 position significantly increases the acidity of the N1 proton, which drastically changes its acid-base characteristics and hydrogen-bonding patterns . This makes this compound an excellent tool for studying non-canonical base-pairing interactions and for probing the minor groove binding face of guanine, as the major groove face is blocked by the methyl group . Researchers utilize this compound to investigate the behavior of modified nucleobases in metal complexes, such as with platinum(II), to understand nucleic acid interactions and coordination chemistry . It is also a naturally occurring molecule, first isolated from the giant silica sponge Geodia gigas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26758-00-9

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-1,7-dimethylpurin-6-one

InChI

InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3,(H2,8,10)

InChI Key

TUUZAYXHOVBKGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=N2)N)C

Origin of Product

United States

Chemical and Physical Properties of 1,7 Dimethylguanine

PropertyValueSource
Molecular Formula C12H17N5O5PubChem
Molecular Weight 311.29 g/mol PubChem
IUPAC Name (2R,3R,4S,5R)-2-(2-amino-1,7-dimethyl-6-oxopurin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olatePubChem
CAS Number 26624-46-4PubChem
XLogP3 -1.3PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 2PubChem
Exact Mass 311.12296866PubChem
Monoisotopic Mass 311.12296866PubChem
Topological Polar Surface Area 140 ŲPubChem
Heavy Atom Count 22PubChem
Formal Charge 0PubChem
Complexity 502PubChem

Note: The properties listed are for the nucleoside 1,7-dimethylguanosine (B1197267).

Molecular Interactions and Functional Implications of 1,7 Dimethylguanine and Its Derivatives

Interactions with Deoxyribonucleic Acid (DNA)

The methylation of guanine (B1146940) bases in DNA, either at the N7 or O6 position, creates adducts that can disrupt normal cellular processes. These lesions, including derivatives like 1,7-dimethylguanine, interact with DNA in ways that can alter replication fidelity, induce mutations, and trigger complex cellular repair responses.

The formation of N7-methylguanine (N7-meG) is a common form of DNA damage caused by various endogenous and exogenous alkylating agents. nih.govnih.gov It is one of the most abundant DNA lesions found in mammalian tissues. nih.gov While N7-methylation does not always cause significant distortion of the DNA double helix, its presence can modulate the fidelity of DNA replication. nih.gov

Table 1: DNA Polymerase Interaction with N7-methyl deoxyguanosine (N7-CH3 dG) Adduct

DNA PolymeraseInteraction/ActivityOutcomeSource
Human Polymerase η (hpol η)Bypasses adduct with some stalling; misincorporates dATP or dTTP.Highest level of misincorporation among polymerases tested. nih.gov
Human Polymerase κ (hpol κ)Strongly blocked at the lesion site.Replication stalling. nih.gov
Human Polymerase ι (hpol ι)Showed no distinction between the lesion and control templates.Bypasses without significant stalling or misincorporation noted. nih.gov
Dpo4 (Sulfolobus solfataricus)Bypasses adduct with some stalling.Replication continues past the lesion. nih.gov

Alkylated guanine adducts are significant contributors to mutagenesis. The mutagenic potential of these lesions stems from their ability to cause mispairing during DNA replication, which, if not repaired, can become fixed as permanent mutations in subsequent replication rounds. researchgate.net

While studies with stabilized analogs suggest the direct mutation frequency of N7-methylG itself is low (less than 0.5%), its role in mutagenesis is complex. nih.gov The primary threat may come from its miscoding potential or its conversion to secondary lesions. nih.govnih.gov For example, the imidazole (B134444) ring of N7-meG can open to form the more mutagenic alkyl-formamidopyrimidine (alkyl-FapyG) lesion. In one study, methyl-FapyG exhibited a mutation frequency of 6.3%, significantly higher than its precursor. nih.gov

The position of methylation is critical to the mutagenic outcome. O⁶-methylguanine (O⁶-meG), another key alkylated adduct, is highly mutagenic. nih.gov It preferentially and stably pairs with thymine (B56734) instead of cytosine during DNA replication. nih.gov This O⁶-meG:T mispair is often misread by DNA polymerases as a correct A:T pair, leading to a high frequency of G:C→A:T transition mutations if the lesion is not repaired before replication. nih.govnih.gov The formation of a this compound lesion would combine the features of both N7- and O-alkylation, creating a complex adduct with significant potential for both replication blockage and mutagenesis.

Table 2: Mutagenic Properties of Guanine Lesions

LesionPrimary Mutagenic OutcomeObserved Mutation FrequencySource
N7-methylguanine (N7-meG)Low direct mutagenicity but has miscoding potential.< 0.5% nih.gov
Methyl-FapyG (secondary lesion from N7-meG)Single nucleotide deletions.6.3% nih.gov
O⁶-methylguanine (O⁶-meG)G:C→A:T transition mutations due to mispairing with thymine.High (codes as adenine (B156593) nearly 100% of the time in E. coli) nih.gov

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylation damage. The primary mechanism for removing lesions like N7-methylguanine is the Base Excision Repair (BER) pathway. nih.govnih.gov This process is initiated by DNA glycosylases that recognize and excise the damaged base. nih.govnih.gov In addition to being substrates for repair, some guanine adducts can actively interfere with repair processes. For instance, 7-methylguanine (B141273) has been shown to act as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for signaling and executing DNA strand break repair. nih.govmdpi.com

The methyl groups on an alkylated guanine base are not a direct hindrance to enzyme recognition; rather, they are the specific chemical signals that are recognized by dedicated repair enzymes. The challenge to the cell, or "hindrance," arises from the specificity and efficiency of these pathways. The BER pathway, for example, relies on DNA glycosylases that can identify specific types of damage. nih.gov However, the cellular machinery that recognizes N-alkylated purines is distinct from the system that repairs O-alkylated bases. O⁶-methylguanine is not a substrate for the DNA glycosylases that remove N7-methylguanine. nih.gov This specificity means that the BER pathway is "hindered" from repairing O⁶-meG, which requires a separate, dedicated enzyme, O⁶-alkylguanine-DNA alkyltransferase (AGT), for its removal. nih.gov Therefore, the presence of different methyl adducts necessitates multiple, non-overlapping repair systems, and the capacity of any one system can be a limiting factor in preventing mutations.

A lesion such as O⁶,7-dimethylguanine, bearing methyl groups at both the O⁶ and N7 positions, would present a complex substrate for cellular repair systems, likely causing significant interference. The O⁶-methyl group is a target for the AGT protein, which directly reverses the damage by transferring the methyl group to one of its own cysteine residues. nih.govnih.gov Simultaneously, the N7-methyl group is a substrate for a completely different pathway, BER, initiated by a DNA glycosylase like MPG. nih.gov

This dual-lesion nature could lead to competition between the AGT and BER pathways for access to the damaged site. Furthermore, if the O⁶-meG component of the lesion is paired with thymine, it can trigger futile cycles of Mismatch Repair (MMR). The MMR system may repeatedly attempt to remove the mismatched thymine, but if the O⁶-meG lesion remains, the polymerase may re-insert another thymine, leading to persistent DNA strand breaks and potential cytotoxicity. nih.gov The presence of an adjacent N7-methyl group could further complicate recognition and processing by both AGT and the MMR machinery, potentially exacerbating the toxic and mutagenic effects of the lesion.

DNA glycosylases are the sentinels of the BER pathway, responsible for recognizing and initiating the removal of a wide array of non-bulky base lesions, including alkylated purines. nih.govnih.gov These enzymes exhibit remarkable specificity, which is essential to avoid the aberrant removal of normal bases. nih.gov All glycosylases operate by flipping the target base out of the DNA helix and into a selective active site pocket for inspection. nih.gov

A key enzyme in this process is the N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). MPG displays broad specificity for a range of alkylated bases, including N7-methylguanine, 3-methyladenine, and 3-methylguanine. nih.gov Conversely, human DNA glycosylase activities demonstrate clear specificity by excising N3- and N7-alkylated purines but not O⁶-alkylguanines. nih.gov This high degree of substrate specificity underscores the cellular distinction between N-alkylation and O-alkylation damage, with each type of lesion being channeled into a distinct repair pathway to maintain genomic integrity.

Table 3: Specificity of DNA Repair Pathways for Guanine Adducts

Guanine AdductPrimary Repair PathwayKey Enzyme(s)Source
N7-methylguanineBase Excision Repair (BER)N-methylpurine DNA glycosylase (MPG/AAG) nih.gov
N3-methylguanineBase Excision Repair (BER)N-methylpurine DNA glycosylase (MPG/AAG) nih.gov
O⁶-methylguanineDirect Reversal / Mismatch Repair (MMR)O⁶-alkylguanine-DNA alkyltransferase (AGT); MutS, MutL nih.govnih.gov
Alkyl-FapyGBase Excision Repair (BER)Formamidopyrimidine DNA glycosylase (Fpg) nih.gov

Interaction with DNA Repair Pathways and Enzymes

Interactions within Ribonucleic Acid (RNA) Architectures

The modification of nucleosides within RNA molecules represents a critical layer of gene expression regulation, influencing the structure, stability, and function of RNA. Among these, N2,N2-dimethylguanosine (m22G) is a post-transcriptional modification with significant implications for RNA architecture, particularly within transfer RNA (tRNA).

Transfer RNA (tRNA) Structural and Functional Regulation

N2,N2-dimethylguanosine is a universally conserved modification found in eukaryotic, archaeal, and some bacterial tRNAs, underscoring its fundamental importance. researchgate.netfrontiersin.org In the vast majority of eukaryotic tRNAs, it is located at position 26, which lies in the crucial hinge region or bend between the D-arm and the anticodon stem. researchgate.netnih.govresearchgate.net This strategic placement allows it to exert significant control over the molecule's three-dimensional structure and subsequent function in protein synthesis. The modification is catalyzed by the TRM1 family of enzymes, which are encoded by a nuclear gene but localize to the nucleus and mitochondria to modify both cytosolic and mitochondrial tRNAs. nih.govnih.gov

Influence of N2,N2-Dimethylguanosine on tRNA Folding, Stability, and Tertiary Structure

The primary role of N2,N2-dimethylguanosine at position 26 (m22G26) is to act as a structural gatekeeper, ensuring the correct folding and stability of the tRNA molecule. nih.gov The addition of two methyl groups to the exocyclic nitrogen (N2) of guanine fundamentally alters its hydrogen-bonding capabilities. Specifically, this modification eliminates the ability of the N2 position to act as a hydrogen bond donor, which prevents it from forming a canonical Watson-Crick base pair with cytosine (C). researchgate.netnih.govresearchgate.net

This steric hindrance is crucial for preventing tRNA misfolding. researchgate.net Without this modification, the guanine at position 26 could potentially base-pair with other nucleotides, leading to alternative, non-functional tRNA conformations, such as those sometimes observed in mitochondrial tRNAs. researchgate.netnih.govnih.gov The m22G26 modification effectively acts as an "RNA chaperone" by destabilizing these incorrect pairings and promoting the formation of the canonical L-shaped tertiary structure. nih.govresearchgate.net

Table 1: Influence of N2,N2-Dimethylguanosine (m22G) on tRNA Structure

Structural Aspect Effect of m22G Modification Research Findings
Location Predominantly at position 26 in the "hinge" region between the D-arm and anticodon stem of eukaryotic tRNA. researchgate.netresearchgate.net This location is critical for influencing the overall tertiary fold of the molecule.
Base Pairing Prevents canonical G-C base pairing due to the presence of two methyl groups. researchgate.netnih.govresearchgate.net Favors a specific, stable imino-hydrogen bonded pair with adenosine (B11128) at position 44 (A44). researchgate.netcaymanchem.com
Folding Acts as an "RNA chaperone" by preventing the formation of alternative, non-functional tRNA conformations. researchgate.netnih.gov Shifts the structural equilibrium toward the correct hairpin and L-shaped structure. researchgate.netnih.gov
Stability Increases the overall stability of the tRNA tertiary structure. researchgate.netnih.gov Lack of the m22G26 modification is directly linked to decreased tRNA stability. researchgate.net
Impact on Translational Efficiency and Fidelity

The structural integrity of tRNA is paramount for its function in protein synthesis, and the m22G modification plays a critical role in ensuring translational efficiency. nih.gov By enforcing the correct tRNA structure, this modification ensures that the molecule can be properly recognized by other components of the translational machinery, such as aminoacyl-tRNA synthetases (which charge the tRNA with the correct amino acid) and the ribosome itself.

Association with Rapid tRNA Decay Pathways under Stress Conditions

Cells possess quality control mechanisms to eliminate improperly folded or damaged tRNAs. One such mechanism is the rapid tRNA decay (RTD) pathway. In the yeast Saccharomyces cerevisiae, tRNAs that lack certain body modifications, including N2,N2-dimethylguanosine, can be targeted for degradation by this pathway. nih.govfao.org

The absence of m22G26, particularly in combination with the loss of other modifications, renders the tRNA unstable and marks it as defective. fao.org The RTD pathway then degrades these hypomodified tRNAs via the 5'-3' exonucleases Rat1 and Xrn1. nih.govfao.org This demonstrates that the m22G modification serves a protective function, shielding the tRNA from cellular surveillance and decay pathways. This role becomes especially critical under conditions of cellular stress, where maintaining a stable and functional pool of tRNAs is essential for survival.

Table 2: Functional Implications of N2,N2-Dimethylguanosine (m22G) in tRNA

Functional Area Implication of m22G Modification Research Findings
Translational Efficiency Essential for maintaining normal rates of global protein synthesis. nih.govsemanticscholar.org Cells lacking the TRMT1 enzyme and thus the m22G modification exhibit decreased protein synthesis. nih.govsemanticscholar.org
Translational Fidelity Contributes to the correct presentation of the anticodon, indirectly affecting decoding. researchgate.net Shown to increase the efficiency of a nonsense suppressor tRNA in yeast. semanticscholar.org
tRNA Stability Protects tRNA from degradation by cellular quality control pathways. The absence of m22G targets tRNA to the Rapid tRNA Decay (RTD) pathway. nih.govfao.org
Cellular Fitness Required for normal cellular proliferation and response to oxidative stress. semanticscholar.org TRMT1-deficient cells show reduced proliferation and hypersensitivity to oxidizing agents. semanticscholar.org

Ribosomal RNA (rRNA) Structure and Translation Dynamics

While N2,N2-dimethylguanosine is a hallmark modification of tRNA, its presence and role in ribosomal RNA (rRNA) are substantially different. The available evidence indicates that the dimethylated form, m22G, is not a characteristic or common modification within the core structure of rRNA.

Localization of N2,N2-Dimethylguanosine within Ribosomal Subunits and Functional Centers

Current research distinguishes sharply between the localization of m22G and its precursor, N2-methylguanosine (m2G). While m22G is considered a prominent modification in the majority of eukaryotic tRNAs, it is the monomethylated m2G that is found in rRNA. nih.gov

In bacterial rRNA, for example, several m2G residues have been identified and are known to be located in functionally critical regions of the ribosome. semanticscholar.org These sites include the decoding center of the small subunit, the peptidyltransferase center of the large subunit, and the interface between the two subunits. semanticscholar.orgresearchgate.net In Escherichia coli, m2G is the second most frequently occurring modified nucleoside in rRNAs. nih.gov However, these modifications stop at the monomethylated stage. The enzymatic machinery that creates m22G, such as the TRM1 enzyme, is specific for tRNA substrates. frontiersin.org Therefore, N2,N2-dimethylguanosine is not considered a component of the functional centers of ribosomal subunits; its functional impact on translation dynamics is exerted indirectly through its essential role in maintaining the structural and functional integrity of tRNA molecules.

Enzyme-Ligand Dynamics and Regulatory Mechanisms

The interactions of methylated guanines with various enzymes have been a subject of significant research, revealing mechanisms of inhibition and regulatory potential.

A variety of assays are employed to investigate the interaction between methylated guanines and their target enzymes. These methods are crucial for determining inhibitory mechanisms, binding affinity, and potential genotoxicity.

Enzyme Activity and Inhibition Assays: To study the inhibition of enzymes like Poly(ADP-ribose) polymerase (PARP), researchers utilize several techniques. A common biochemical assay involves measuring the incorporation of radiolabeled NAD+, the substrate of PARP, to quantify enzyme activity in the presence and absence of an inhibitor. nih.gov Fluorescence anisotropy is another powerful tool used to monitor the binding of an inhibitor to an enzyme or the enzyme's dissociation from DNA, which is proportional to its catalytic activity. nih.govnih.govnih.govresearchgate.net Kinetic analyses, often visualized through Dixon or Cornish-Bowden plots, help to determine the mode of inhibition, such as competitive or uncompetitive. nih.gov

Microscopy Techniques: At the single-molecule level, single-particle Förster resonance energy transfer (spFRET) microscopy has been used to observe the interactions between PARP-1, nucleosomal DNA, and inhibitors like 7-methylguanine, providing insights into how these inhibitors can trap the enzyme on DNA. nih.govnih.govresearchgate.net

Genotoxicity and Mutagenicity Assays: To assess the safety profile of these compounds, a battery of toxicological tests is often performed. The Ames test uses bacterial strains to evaluate mutagenic potential by looking for base-pair substitutions or frameshift mutations. nih.gov The comet assay is employed to detect DNA strand breaks in individual cells, while the chromosomal aberration assay examines structural chromosomal damage in animal models. nih.gov

Table 1: Assays for Studying Enzyme-Ligand Interactions of Methylated Guanines
Assay TypePurposeExample ApplicationReference
Biochemical Assay (Radiolabeled NAD+)Quantify PARP enzyme activityMeasuring inhibition of PARP by 7-MG nih.gov
Fluorescence AnisotropyDetermine binding affinity and enzyme kineticsStudying 7-MG inhibition of PARP-1 nih.govresearchgate.net
spFRET MicroscopyVisualize single-molecule interactionsObserving 7-MG trapping PARP-1 on nucleosomes nih.govnih.gov
Ames TestAssess mutagenic potential (gene mutations)Testing 7-MG in Salmonella typhimurium strains nih.gov
Comet AssayDetect DNA strand breaksEvaluating DNA damage by 7-MG in human kidney cells nih.gov
Chromosomal Aberration AssayDetect structural chromosome damageAssessing 7-MG effects on mouse bone marrow cells nih.gov

Methylated guanines, specifically 7-methylguanine (7-MG), have been identified as competitive inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP-1). nih.govnih.gov PARP enzymes play a critical role in repairing single-strand DNA breaks. youtube.com By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells that have deficiencies in other DNA repair pathways (e.g., those with BRCA mutations). youtube.com

The mechanism of inhibition involves 7-MG directly competing with the natural substrate of PARP-1, nicotinamide (B372718) adenine dinucleotide (NAD+), for binding at the enzyme's active site. nih.govresearchgate.net Molecular dynamics studies have shown that 7-MG forms specific interactions within the PARP-1 active site, including hydrogen bonds and nonpolar contacts with key amino acid residues like Gly863, Ala898, Ser904, and Tyr907. nih.govnih.govresearchgate.net This binding prevents PARP-1 from synthesizing the poly(ADP-ribose) polymer, which is necessary to signal for and recruit other repair proteins. nih.gov Furthermore, this inhibition leads to the "trapping" of PARP-1 and PARP-2 on DNA, creating a toxic lesion that obstructs DNA replication and repair, ultimately inducing cell death. nih.gov

Table 2: Inhibition of PARP-1 by 7-Methylguanine
InhibitorTarget EnzymeMechanism of ActionKey Interacting ResiduesReference
7-Methylguanine (7-MG)PARP-1, PARP-2Competitive inhibition with NAD+; Trapping of PARP on DNAGly863, Ala898, Ser904, Tyr907 nih.govnih.govnih.govresearchgate.net

In addition to DNA repair enzymes, methylated guanines also target RNA-modifying enzymes. 7-Methylguanine is a known inhibitor of tRNA-guanine transglycosylase (TGT). nih.govnih.gov TGT is responsible for the post-transcriptional modification of certain tRNAs, where it exchanges guanine for the hypermodified base queuine (B138834) in the anticodon loop. nih.govmsu.ru This modification is important for translational accuracy and speed. msu.ru

Kinetic studies have demonstrated that 7-MG acts as a competitive inhibitor of TGT with respect to the guanine substrate. nih.gov Molecular modeling suggests that for efficient binding and inhibition, the inhibitor needs to adopt a charged state within the active site, facilitated by interactions with acidic residues like Asp105 and Asp159 in human TGT. msu.ruresearchgate.net This highlights the potential for developing more selective inhibitors by modifying the substituents on the guanine scaffold. researchgate.net The inhibition of TGT is of therapeutic interest as the enzyme is essential for the virulence of certain bacteria, such as Shigella flexneri, and has been implicated in cancer development. nih.govmsu.ru

The direct impact of this compound on the intricate pathways of nucleotide synthesis and metabolism is not well-defined in the current body of research from the conducted searches. Nucleotide metabolism involves both de novo synthesis, where nucleotides are built from simpler precursors, and salvage pathways, which recycle bases and nucleosides. nih.govnih.gov While the metabolism of purines like guanine is a central part of these pathways, leading to the formation of GMP or degradation to uric acid, the role of methylated derivatives like this compound as modulators is not detailed. nih.gov Research on 7-methylguanine suggests that there is no evidence for its re-incorporation into nucleotides via salvage pathways, indicating it may be treated primarily as a degradation product. nih.gov

Analytical Approaches for Detection and Quantification

The precise detection and quantification of this compound, a modified purine (B94841) nucleobase, in various biological matrices are paramount for understanding its formation, and biological significance. Researchers employ a suite of sophisticated analytical techniques to achieve the necessary sensitivity and specificity for these measurements.

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS or HRMS) stands as a cornerstone technique for the identification and quantification of modified nucleosides, including this compound, within complex biological samples like DNA and RNA. nih.govnih.gov This powerful method combines the superior separation capabilities of ultra-high performance liquid chromatography (UHPLC) with the high mass accuracy and sensitivity of tandem mass spectrometry. nih.govresearchgate.net

The process typically begins with the enzymatic or chemical hydrolysis of nucleic acids to release individual nucleosides. This mixture is then injected into the LC system. A reversed-phase column, such as a C18 column, is commonly used to separate the nucleosides based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to resolve the various nucleosides. nih.govmdpi.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source that generates protonated molecular ions [M+H]⁺ of the analytes. nih.gov For quantitative analysis, the mass spectrometer is often operated in selected reaction monitoring (SRM) mode. In the case of this compound, this would involve selecting the precursor ion corresponding to its mass and a specific fragment ion generated through collision-induced dissociation. For instance, a similar modified guanine, 7-ethylguanine, is quantified by monitoring the transition of its protonated molecule to the protonated guanine fragment. nih.gov High-resolution mass analyzers, like the Orbitrap, allow for accurate mass measurements, which greatly enhances the confidence in compound identification and reduces interferences from the matrix. nih.govnih.gov This methodology has been successfully used to detect and quantify a wide array of modified nucleosides in mRNA and DNA from various organisms. nih.govnih.gov

Table 1: Typical LC-MS/MS Parameters for Modified Nucleoside Analysis

Parameter Typical Setting Source(s)
Chromatography
Column C18 reversed-phase (e.g., 2.1 mm × 100 mm, 2.6 µm) nih.gov
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate nih.govchromatographyonline.com
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid nih.gov
Flow Rate 0.2-0.4 mL/min nih.gov
Column Temperature 30-40 °C nih.govmdpi.com
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), positive mode nih.gov
Analysis Mode Selected Reaction Monitoring (SRM) or HRMS Full Scan nih.gov
Mass Analyzer Triple Quadrupole, Orbitrap, or Q-TOF nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or synthesized compounds, including modified nucleosides like this compound. hku.hkethernet.edu.et Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N. hku.hkencyclopedia.pub

For a compound like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). hku.hk The chemical shifts of the methyl groups and the remaining ring protons would provide initial evidence for the proposed structure.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish connectivities within the ribose sugar and the purine ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the positions of substituents, such as the two methyl groups on the guanine core, by observing correlations from the methyl protons to the carbons of the purine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is critical for determining stereochemistry and conformation.

These combined NMR techniques allow for a definitive assignment of the structure of this compound, confirming the attachment points of the methyl groups. nih.govethz.ch

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of synthesized this compound and for analyzing the products of reactions in which it is involved. chromatographyonline.comnih.gov It is a fundamental tool in quality control for chemical synthesis and biochemical assays. nih.gov

In the context of purity assessment, a sample of synthesized this compound is injected into an HPLC system, typically equipped with a UV detector. The compound is separated from potential impurities (e.g., starting materials, side products) on a chromatographic column, most commonly a reversed-phase C18 column. chromatographyonline.com The resulting chromatogram shows peaks corresponding to the different components of the mixture. The purity of the this compound sample is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. A high percentage (e.g., >95-99%) indicates a high-purity sample. nih.gov

The method is validated according to established guidelines, ensuring its specificity, linearity, accuracy, and precision. nih.gov For product analysis, HPLC can be used to monitor the progress of a chemical synthesis or an enzymatic reaction by taking aliquots over time and quantifying the consumption of reactants and the formation of products, including this compound. chromatographyonline.com

Table 2: Key HPLC Method Validation Parameters

Parameter Description Typical Acceptance Criteria Source(s)
Specificity Ability to assess the analyte unequivocally in the presence of other components. Peak purity analysis, no interfering peaks at the analyte's retention time. nih.gov
Linearity Ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.999 nih.gov
Accuracy Closeness of test results to the true value. Recovery of 90-110% for spiked samples. nih.govchromatographyonline.com
Precision Degree of scatter between a series of measurements. Relative Standard Deviation (RSD) ≤ 2%. chromatographyonline.comnih.gov

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. | nih.gov |

While not directly detecting this compound itself, fluorescence-based assays are critical for assessing the activity of enzymes that may be involved in its metabolism, such as demethylases or glycosylases. nih.govmdpi.com These assays offer high sensitivity and are amenable to high-throughput screening for enzyme inhibitors. nih.govmdpi.com

The general principle involves using a synthetic substrate that becomes fluorescent upon enzymatic modification. mdpi.com For an enzyme that recognizes and processes nucleic acids containing this compound, a custom-designed substrate would be required. This could be a short oligonucleotide containing this compound and linked to a fluorophore-quencher pair. In the intact state, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the oligonucleotide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

The activity of the enzyme in a sample (e.g., a cell lysate) can be quantified by measuring the rate of fluorescence increase over time. mdpi.com This activity can be correlated with the amount of active enzyme present. nih.gov Such assays are invaluable for studying enzyme kinetics, determining the substrate specificity of an enzyme, and screening for molecules that modulate its activity. nih.govmdpi.com The specificity of the assay for a particular enzyme is often confirmed by using specific inhibitors or by testing in cellular systems where the enzyme has been knocked out. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful insights into the structural and dynamic properties of this compound and its interactions with biological macromolecules, complementing experimental data.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. springernature.comnih.gov This approach is particularly valuable for investigating the dynamic interactions between a nucleic acid containing a modification like this compound and a protein, such as a DNA repair enzyme or a transcription factor. nih.govmdpi.com

To perform an MD simulation, a starting structure of the protein-nucleic acid complex is required, which can be obtained from experimental methods like X-ray crystallography or built using homology modeling. springernature.com This structure is placed in a simulated aqueous environment with ions to mimic physiological conditions. The interactions between all atoms are described by a set of equations known as a force field (e.g., CHARMM, AMBER). nih.gov The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions at subsequent, very short time steps (femtoseconds).

By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that reveals the dynamic behavior of the complex. nih.gov Analysis of this trajectory can provide information on:

Conformational Changes: How the presence of this compound affects the local and global structure of the DNA or RNA and the protein. nih.gov

Binding Stability: Calculation of root-mean-square deviation (RMSD) to assess the stability of the complex over time. frontiersin.org

Key Interactions: Identification of specific amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the modified base. mdpi.com

Binding Free Energy: Estimation of the affinity between the protein and the modified nucleic acid using methods like MM/PBSA or MM/GBSA. mdpi.com

These simulations can help elucidate the molecular basis for recognition of this compound by proteins and predict how this modification might alter biological processes. nih.govresearchgate.net

Free Energy Calculations for Ligand Binding Affinity

The binding affinity of a ligand to a biological target, such as a protein or nucleic acid, is a critical determinant of its potential biological activity. This affinity is quantified by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding interaction. malvernpanalytical.com The binding process is governed by a combination of non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com

Computational methods, particularly free energy calculations, provide a powerful means to predict the binding affinity of small molecules like this compound. These calculations are rooted in statistical mechanics and aim to determine the change in Gibbs free energy (ΔG) upon binding. The relationship between ΔG and KD is given by the equation:

ΔG = RT ln(KD)

where R is the gas constant and T is the temperature in Kelvin.

Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are among the most rigorous approaches. These methods compute the free energy difference between two states (e.g., the ligand in solution and the ligand bound to the protein) by creating a non-physical, or "alchemical," pathway that transforms one state into the other. While computationally intensive, these methods can yield predictions with an accuracy often within 1-2 kcal/mol of experimental values. researchgate.net

Less rigorous, but computationally more efficient, methods like the Linear Interaction Energy (LIE) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are also widely used. researchgate.netchemrxiv.org These endpoint methods calculate the free energy difference based on snapshots from molecular dynamics (MD) simulations of the bound and unbound states. chemrxiv.org For a molecule like this compound, these calculations could be employed to predict its binding affinity to various receptors, such as enzymes involved in nucleotide metabolism or DNA repair, providing insights into its potential biological interactions and mechanisms of action.

Table 1: Comparison of Free Energy Calculation Methods for Binding Affinity Prediction

MethodDescriptionTypical Accuracy (kcal/mol)Computational Cost
Free Energy Perturbation (FEP) Calculates free energy changes by gradually "perturbing" the system from an initial to a final state.High (1-2)Very High
Thermodynamic Integration (TI) Computes the free energy by integrating the ensemble-averaged derivative of the Hamiltonian with respect to a coupling parameter.High (1-2)Very High
Linear Interaction Energy (LIE) Estimates binding free energy based on the difference in the ligand's electrostatic and van der Waals interaction energies between the bound and free states.Medium (2-4)Medium
MM-PBSA/GBSA Combines molecular mechanics energies with a continuum solvation model (Poisson-Boltzmann or Generalized Born) to calculate binding free energies.Medium (2-4)Medium to High

This table presents generalized data for the described computational methods.

Density Functional Theory (DFT) for Electronic Structure and Intermolecular Forces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, often scaling as N³, where N is a measure of the system size. nih.gov This makes it applicable to molecules of significant biological interest.

Instead of relying on the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy and other properties. nih.gov This approach allows for the calculation of a wide range of molecular properties, including molecular orbital energies, geometric parameters like bond lengths and angles, vibrational frequencies, and dipole moments. als-journal.com

For this compound, DFT can be used to:

Analyze Electronic Properties: By calculating the distribution of electron density, one can identify the most reactive sites within the molecule. Molecular Electrostatic Potential (MESP) maps, for instance, can reveal electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting how this compound might interact with other molecules. sciengpub.ir

Characterize Intermolecular Forces: DFT is instrumental in understanding the nature of non-covalent interactions that govern the binding of this compound to a receptor. It can accurately model hydrogen bonds, π-π stacking interactions, and other electrostatic and dispersion forces that stabilize a protein-ligand complex. sciengpub.ir

Predict Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as infrared (IR) spectra, which can then be compared with experimental results to confirm the molecule's structure and vibrational modes. sciengpub.ir

A study on the related molecule 6-thioguanine (B1684491) used DFT to analyze its interaction with a coronene (B32277) surface, demonstrating how DFT can elucidate complex formation through calculations of adsorption energies, frontier molecular orbitals (HOMO-LUMO gap), and changes in atomic charges upon interaction. sciengpub.ir Similar analyses for this compound would provide fundamental insights into its chemical reactivity and binding behavior.

Semiempirical Quantum Chemical Methods for Molecular Properties (e.g., RM1)

Semiempirical quantum chemical methods represent a compromise between the high accuracy of ab initio methods and the speed of molecular mechanics. They are based on the Hartree-Fock formalism but incorporate several approximations and empirical parameters derived from experimental data to simplify calculations. scielo.br This approach makes them significantly faster than DFT and suitable for calculations on very large molecular systems. scielo.br

Recife Model 1 (RM1) is a re-parameterization of the Austin Model 1 (AM1) and has shown improved performance for various molecular properties. scielo.brnih.gov It is designed to accurately predict key chemical descriptors, including:

Enthalpies of formation

Dipole moments

Ionization potentials

Molecular geometries (bond lengths, angles)

The success of RM1 lies in its ability to deliver reasonably accurate predictions of structural, energetic, and electronic properties with a low computational demand. scielo.br It is widely available in various computational chemistry software packages, making it an accessible tool for researchers. scielo.br

For this compound, RM1 could be used to rapidly calculate a range of molecular properties. For instance, it could predict its geometry, dipole moment, and heat of formation. While not as accurate as higher-level methods like DFT, RM1 can be particularly useful for initial screenings of large sets of related compounds or for generating starting geometries for more computationally expensive calculations. The method's accuracy has been benchmarked against other semiempirical methods, showing smaller average unsigned errors for key properties like enthalpy of formation and dipole moment. scielo.br

Table 2: Average Unsigned Errors (AUE) for Different Semiempirical Methods

PropertyAM1PM3RM1
Enthalpy of Formation (kcal/mol) 11.157.985.77
Dipole Moment (D) 0.370.380.34
Ionization Potential (eV) 0.600.550.45
Interatomic Bond Distances (Å) 0.0360.0290.027

Source: This data is based on general performance metrics for the RM1 model. scielo.br

Computational Mutagenesis and Enzyme Active Site Analysis

Computational mutagenesis is a powerful technique used to predict the effect of amino acid mutations on protein stability and function, particularly within an enzyme's active site. nih.gov This in silico approach complements experimental site-directed mutagenesis by providing a detailed, atomistic view of how specific residues contribute to processes like substrate binding and catalysis. nih.gov

The methodology often involves a combination of molecular docking, molecular dynamics (MD) simulations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. The general workflow is as follows:

A model of the wild-type enzyme in complex with its substrate or ligand (e.g., this compound) is constructed.

One or more amino acid residues in the active site are computationally "mutated" to a different amino acid.

MD simulations are performed on both the wild-type and mutant enzyme-ligand complexes to sample their conformational landscapes.

Free energy calculations (such as those described in 4.2.2) are used to determine the change in binding affinity or catalytic reaction barriers resulting from the mutation.

By analyzing the interactions between this compound and the surrounding amino acids in an enzyme's active site, computational mutagenesis can identify key residues responsible for its recognition and binding. For example, simulations could reveal that a specific tyrosine residue stabilizes the ligand via a hydrogen bond. A computational mutation of this tyrosine to a phenylalanine (which lacks the hydroxyl group) would likely show a significant decrease in binding affinity, confirming the importance of that hydrogen bond. nih.gov

These studies provide valuable insights into the interplay between enzyme activity and protein dynamics, helping to elucidate the structural basis for ligand specificity and catalytic efficiency. nih.gov

Prediction of Sites of Metabolism (SoMs) in Related Compounds

The metabolism of xenobiotic compounds, including molecules like this compound, is a critical process that determines their bioavailability, efficacy, and potential toxicity. Identifying the specific atoms in a molecule that are most susceptible to metabolic modification—the Sites of Metabolism (SoMs)—is a primary goal in drug discovery and toxicology. nih.gov

Computational models offer a rapid and cost-effective alternative to experimental assays for predicting SoMs. These models can be broadly categorized as:

Ligand-based methods: These approaches use structural features and properties of the small molecule to predict its metabolic fate. They often employ machine learning algorithms trained on large datasets of known metabolic transformations. nih.govresearchgate.net

Structure-based methods: These methods involve docking the molecule into the active site of a specific metabolic enzyme, most commonly a member of the Cytochrome P450 (CYP) superfamily. The orientation of the ligand within the active site and its proximity to the catalytic center help predict the likely SoM.

For a compound like this compound, these predictive tools could be used to identify which atoms are most likely to undergo metabolic reactions such as oxidation, demethylation, or hydroxylation. For instance, the methyl groups at the N1 and N7 positions, as well as various positions on the purine ring, would be primary candidates for metabolic attack. Computational models can rank these potential sites based on factors like chemical reactivity, accessibility, and orientation within a CYP active site.

Unanswered Questions in the Biology of Dimethylated Guanine Derivatives

The biological landscape of this compound and related dimethylated guanosine (B1672433) derivatives is replete with fundamental questions that remain to be answered. A primary mystery is the precise enzymatic machinery responsible for its biosynthesis. While it is known that 1,7-dimethylguanosine (B1197267) can be formed in tRNA, studies have shown that the methyltransferase that creates this modification does not simply act on existing 7-methylguanosine (B147621) (m⁷G) residues. nih.gov This indicates a distinct, and as yet uncharacterized, enzymatic pathway for the addition of the second methyl group at the N1 position.

Key unanswered questions that will drive future research include:

Enzymatic Pathways: What specific methyltransferase(s) catalyze the formation of this compound in tRNA and potentially other RNA species? What are their substrate recognition motifs and regulatory mechanisms?

Role in DNA: The detection of related compounds like O⁶,7-dimethylguanine in DNA following exposure to carcinogens raises significant questions about its formation, stability, and repair. nih.gov Is this lesion mutagenic? What are the specific DNA repair pathways that recognize and excise this adduct?

Regulation and Turnover: How are the levels of this compound regulated within the cell? Are there specific "eraser" enzymes (demethylases) that remove this modification, and if so, what is their biological significance? The dynamic nature of other nucleic acid modifications suggests that a similar regulatory system may exist for this compound.

Emerging Technologies for Comprehensive Nucleic Acid Modification Analysis

Advancing our understanding of this compound is critically dependent on the development and application of highly sensitive and specific detection technologies. The low abundance of this modification presents a significant analytical challenge that is now being addressed by a new generation of tools.

Direct RNA Sequencing: A major breakthrough is the advent of direct RNA sequencing using nanopore technologies. youtube.com This method allows for the sequencing of native RNA molecules without the need for reverse transcription and amplification, processes which erase modification information. nih.govnih.gov RNA modifications create characteristic disruptions in the ionic current as the RNA strand passes through the nanopore, providing a direct readout of their location. nanoporetech.com While this technology is powerful, challenges remain in developing robust computational models to accurately distinguish different modifications, especially those with subtle signals or low stoichiometry. biorxiv.org

Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a gold-standard for the discovery and absolute quantification of novel nucleoside modifications. nih.govnih.gov This highly sensitive technique can identify and quantify modified nucleosides from digested nucleic acid samples with high precision. annlabmed.org Its application will be essential for validating the presence of this compound in different biological contexts and for accurately measuring its abundance under various conditions.

The table below summarizes key technologies applicable to the study of this compound.

TechnologyPrincipleAdvantages for this compound AnalysisLimitations
Nanopore Direct RNA Sequencing Measures disruptions in ionic current as a native RNA molecule passes through a nanopore.Provides single-molecule, full-length transcript information; detects modifications in their native context. youtube.comnih.govRequires advanced bioinformatic models for accurate modification calling; can be challenging for low-abundance modifications. nih.govbiorxiv.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates digested nucleosides chromatographically and identifies them based on their mass-to-charge ratio.Gold standard for absolute quantification; high sensitivity and specificity for identifying novel modifications. nih.govannlabmed.orgDestroys the sequence context of the modification; requires relatively large amounts of starting material.
Antibody-Based Enrichment (MeRIP-Seq style) Uses antibodies to enrich for RNA fragments containing a specific modification, followed by sequencing.Can map modifications across the transcriptome.Dependent on the availability of a highly specific antibody for this compound, which is currently not established.

Potential Avenues for Investigating this compound in Stress Responses and Molecular Pathologies

Preliminary evidence strongly suggests that the formation of this compound is linked to cellular stress and may play a role in the molecular pathology of certain diseases. Research has shown that its levels increase in the tRNA of rats exposed to the chemical stressor and carcinogen, dimethylnitrosamine. nih.gov This provides a clear impetus to explore its role as a biomarker of exposure or damage.

Future research should explore several key avenues:

Stress-Induced Formation: Investigating whether other forms of cellular stress—such as oxidative stress, heat shock, hypoxia, or UV radiation—can induce the formation of this compound in RNA or DNA. In cancer cells, for instance, hypoxia is known to induce the formation of stress granules, which are linked to drug resistance. nih.gov

Biomarker of Disease: The related compound 7,9-Dimethylguanine has been proposed as a biomarker for the severity of alcoholic liver disease. medchemexpress.com A critical area of investigation is whether this compound could serve as a urinary or blood-based biomarker for other conditions, such as cancer, neurodegenerative diseases, or metabolic disorders where RNA and DNA damage are implicated. nih.govnih.gov

Role in Carcinogenesis: The formation of O⁶,7-dimethylguanine in DNA by carcinogens like N-methyl-N-nitrosourea needs to be further explored. nih.gov Its potential to cause mutations and contribute to the initiation or progression of cancer is a high-priority research question. This involves studying its effects on DNA replication and transcription, and its recognition by cellular repair machinery.

Translational Research Prospects in Nucleic Acid Engineering and Modulation of Cellular Processes

The unique chemical properties of this compound open up exciting possibilities for translational research, particularly in the fields of nucleic acid engineering and therapeutics. The deliberate incorporation of modified nucleosides is a cornerstone of modern RNA therapeutics, used to enhance stability and modulate biological activity. acs.orgnih.govvanderbilt.edu

Nucleic Acid Engineering: The development of mRNA vaccines has highlighted the power of using modified nucleosides, such as N1-methyl-pseudouridine, to reduce the immunogenicity of synthetic RNA and increase its translational output. wikipedia.org A crucial translational goal is to synthesize 1,7-dimethylguanosine phosphoramidites and incorporate them into RNA molecules. This would allow researchers to systematically study its impact on:

RNA Stability: Assessing whether the modification enhances resistance to degradation by cellular nucleases, which could prolong the therapeutic effect of RNA drugs. nih.gov

Translational Efficiency: Determining if its presence within a coding sequence or untranslated region alters the rate or accuracy of protein synthesis.

Structural Integrity: Using biophysical techniques to understand how this modification affects the local and global structure of RNA, which could be harnessed for the design of stable RNA aptamers or nanostructures. researchgate.net

Modulation of Cellular Processes for Therapy: If the enzymes that write or erase this compound are identified, they could become novel therapeutic targets. nih.gov Targeting nucleic acid methylation pathways is a clinically validated strategy in cancer treatment, with drugs that inhibit DNA methyltransferases approved for certain leukemias. nih.govaacrjournals.orgacs.org Similarly, developing small molecule inhibitors or activators of the enzymes that control this compound levels could provide a new way to modulate cellular processes for therapeutic benefit, particularly in diseases characterized by aberrant RNA function or stress responses. Furthermore, the related compound 7-methylguanine has shown potential as an anticancer agent through the inhibition of enzymes like PARP. frontiersin.org This provides a strong rationale for investigating the bioactivity of this compound itself as a potential therapeutic compound.

Biological Role and Significance

The primary known biological context for 1,7-dimethylguanine is its presence as a modified nucleoside, 1,7-dimethylguanosine (B1197267), in tRNA. While its precise function is not as extensively studied as that of other modified nucleosides, its location and the nature of its formation provide clues to its biological significance.

The methylation of guanine (B1146940) at the N7 position, creating 7-methylguanosine (B147621) (m7G), is known to introduce a positive charge and play a crucial role in stabilizing the tertiary structure of tRNA by forming a specific base pair interaction. nih.gov The subsequent methylation at the N1 position to form 1,7-dimethylguanosine would further alter the chemical properties of the base. This additional methylation could fine-tune the structural stability of the tRNA molecule, which is critical for its proper function in carrying amino acids to the ribosome during protein synthesis.

The enzymatic formation of 1,7-dimethylguanosine suggests a regulated process with a specific biological purpose. nih.gov The observation that its formation is linked to tRNA methylase activity, which can be aberrant in tumor tissues, hints at a potential role in cellular proliferation and disease. nih.gov Furthermore, its formation as a result of exposure to chemical carcinogens positions it as a potential biomarker for DNA and RNA damage. nih.gov

Analytical Methods for Detection

The detection and quantification of 1,7-dimethylguanine, typically as its nucleoside from biological samples, rely on sensitive analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for separating modified nucleosides from a complex mixture of RNA degradation products. nih.govgoogle.com HPLC methods can be coupled with ultraviolet (UV) detection for quantification. google.com

For enhanced sensitivity and specificity, mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful tool. This technique allows for the precise identification and quantification of modified nucleosides based on their mass-to-charge ratio and fragmentation patterns.

The general workflow for analyzing this compound from biological samples involves:

Isolation of Nucleic Acids: Extraction of total RNA or specific RNA species (like tRNA) from cells or tissues.

Hydrolysis: Enzymatic or chemical hydrolysis of the nucleic acids into their constituent nucleosides.

Chromatographic Separation: Separation of the mixture of nucleosides using HPLC.

Detection and Quantification: Detection and quantification of the eluted nucleosides using UV absorbance or mass spectrometry.

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 1,7-dimethylguanine?

This compound can be synthesized via alkylation of guanine derivatives under controlled conditions. Key steps include:

  • Alkylation : Use methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMSO) with base catalysis (e.g., K₂CO₃) to selectively methylate N-1 and N-7 positions .
  • Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the product. Verify purity via HPLC (C18 column, UV detection at 280 nm) and elemental analysis .

Basic: How can UV-Vis spectroscopy distinguish this compound from its tautomers or derivatives?

UV-Vis spectroscopy is critical for identifying tautomeric forms:

  • This compound : Exhibits a λmax at ~300 nm in neutral aqueous solutions.
  • 3-Oxide derivative : Shows a bathochromic shift to ~327 nm in alkaline conditions due to ionization of the 2-amino group, forming an enolate anion or imino tautomer .
  • Method : Compare spectra across pH ranges (e.g., pH 7 vs. pH 11) and validate with NMR (e.g., coalescence of exchangeable protons in DMSO-d6 for tautomer identification) .

Advanced: How do conflicting NMR spectral data for this compound derivatives inform mechanistic hypotheses?

Discrepancies in NMR signals (e.g., coalesced peaks for exchangeable protons) may arise from dynamic tautomerism or solvent effects:

  • Example : In DMSO-d6, the 3-hydroxy proton of this compound 3-oxide coalesces with other exchangeable protons, forming a broad singlet integrating for two protons. This supports the dominance of the 3-hydroxy tautomer under these conditions .
  • Resolution : Perform variable-temperature NMR or solvent-switching experiments to stabilize specific tautomers. Cross-validate with computational models (e.g., DFT for tautomer energy differences) .

Advanced: What analytical challenges arise in detecting this compound in biological matrices, and how can they be mitigated?

Detection in biofluids is complicated by low stability and matrix interference:

  • Instability : The compound may form lactones (e.g., γ-lactone derivatives) or degrade under physiological pH. Stabilize samples with acidification (pH ≤ 3) or rapid freezing .
  • Matrix effects : Use HPLC-MS with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled this compound) to correct for ion suppression in plasma or urine .
  • Validation : Conduct spike-and-recovery experiments across multiple lots of biofluids to assess reproducibility .

Advanced: How do competing reaction pathways (e.g., 8-substitution vs. redox reactions) influence the derivatization of this compound 3-oxide?

The intermediate nitrenium ion governs reactivity:

  • 8-Substitution : Dominates in aqueous/methanolic solutions, yielding 8-hydroxy or 8-methoxy derivatives. Rate inversely correlates with nucleophile concentration (e.g., Br<sup>–</sup> competes via redox pathways) .
  • Redox reactions : Halides (Br<sup>–</sup>, I<sup>–</sup>) reduce the nitrenium intermediate to regenerate this compound, producing halogen byproducts. Quantify competing pathways via kinetic studies (stopped-flow UV) and LC-MS monitoring .

Advanced: How can contradictory pKa values for this compound derivatives be resolved in computational models?

Discrepancies between experimental and calculated pKa values often stem from solvent or tautomer effects:

  • Approach :
    • Use hybrid implicit/explicit solvation models (e.g., COSMO-RS) to account for hydrogen bonding in water .
    • Validate with potentiometric titrations under inert atmospheres to avoid CO2 interference .
    • Compare tautomer-specific pKa predictions (e.g., enolate vs. imino forms) against UV-Vis pH profiles .

Basic: What protocols ensure reproducible characterization of this compound derivatives in crystallographic studies?

  • Crystallization : Use slow vapor diffusion (e.g., ethanol into DMSO solution) to obtain single crystals.
  • Data collection : Resolve disorder in methyl groups via high-resolution X-ray diffraction (≤ 1.0 Å) and refine with anisotropic displacement parameters .
  • Validation : Cross-check with IR spectroscopy (e.g., N-H stretches at 3200–3400 cm<sup>−1</sup> for tautomer identification) .

Advanced: How can metabolic studies differentiate this compound from structurally similar biomarkers (e.g., caffeine metabolites)?

  • Chromatography : Optimize HPLC gradients to separate this compound (retention time ~8.2 min) from 1,7-dimethyluric acid (~10.5 min) using a phenyl-hexyl column .
  • MS/MS : Utilize MRM transitions (e.g., m/z 196 → 152 for this compound vs. m/z 198 → 140 for 1,7-dimethyluric acid) .
  • Biomarker validation : Perform longitudinal excretion studies in model organisms, correlating urinary levels with administered doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.